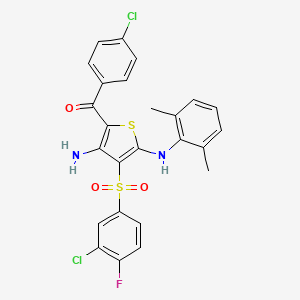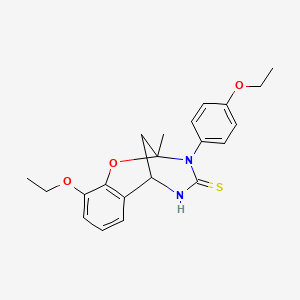
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may include:
Formation of the thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Chlorination, fluorination, and sulfonylation reactions are used to introduce the desired substituents on the benzene and thiophene rings.
Coupling reactions: The final compound is formed through coupling reactions, such as Suzuki or Stille coupling, to attach the various functional groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts like palladium or nickel.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Application in the development of advanced materials, such as organic semiconductors or polymers.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-chlorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-phenylthiophene-2,4-diamine
- 3-(4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine
Uniqueness
The uniqueness of 3-(3-chloro-4-fluorobenzenesulfonyl)-5-(4-chlorobenzoyl)-N2-(2,6-dimethylphenyl)thiophene-2,4-diamine lies in its specific combination of substituents, which may confer unique chemical and biological properties. This can include enhanced binding affinity, selectivity, or stability compared to similar compounds.
Propiedades
Fórmula molecular |
C25H19Cl2FN2O3S2 |
|---|---|
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
[3-amino-4-(3-chloro-4-fluorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C25H19Cl2FN2O3S2/c1-13-4-3-5-14(2)21(13)30-25-24(35(32,33)17-10-11-19(28)18(27)12-17)20(29)23(34-25)22(31)15-6-8-16(26)9-7-15/h3-12,30H,29H2,1-2H3 |
Clave InChI |
ZOWQKJPBEWKDSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14965910.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14965918.png)
![3-(3,4-dimethoxyphenyl)-11-(5-ethylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14965920.png)
![3-(2-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B14965931.png)


![5-Hydroxy-7-(2-methylphenyl)-5-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B14965948.png)
![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14965954.png)
![2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14965964.png)
![1-(3,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965966.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B14965973.png)
![N-ethyl-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14965980.png)
![3-hydroxy-1-(3-methylphenyl)-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14965993.png)

